3,6-Bis(benzyloxy)pyridazine
CAS No.: 4603-62-7
Cat. No.: VC7975908
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4603-62-7 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 |
| IUPAC Name | 3,6-bis(phenylmethoxy)pyridazine |
| Standard InChI | InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-18(20-19-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
| Standard InChI Key | ZGKRPSZFVMBILV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COC2=NN=C(C=C2)OCC3=CC=CC=C3 |
| Canonical SMILES | C1=CC=C(C=C1)COC2=NN=C(C=C2)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
3,6-Bis(benzyloxy)pyridazine (C₁₈H₁₆N₂O₂) is a bicyclic aromatic compound comprising a pyridazine core substituted with benzyloxy groups at positions 3 and 6. The pyridazine ring, a six-membered di-aza heterocycle, confers electron-deficient properties, while the benzyloxy substituents introduce steric bulk and lipophilicity. The molecular structure is defined by the following attributes:
| Property | Value |
|---|---|
| CAS Number | 3605-12-7 |
| Molecular Formula | C₁₈H₁₆N₂O₂ |
| Molecular Weight | 292.33 g/mol |
| Substituents | Benzyloxy groups at C3 and C6 |
The compound’s planar pyridazine ring facilitates π-π stacking interactions, while the benzyloxy groups enhance solubility in organic solvents .
Synthesis and Structural Elucidation
The synthesis of 3,6-bis(benzyloxy)pyridazine typically involves nucleophilic substitution reactions on halogenated pyridazine precursors. A plausible route, inferred from analogous pyridazine syntheses , proceeds as follows:
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Chlorination of Pyridazine Precursors: Ethyl 6-chloro-5-(trifluoromethyl)pyridazine-3-carboxylate (a common intermediate in pyridazine chemistry) undergoes chlorination using phosphorus oxychloride (POCl₃) to yield dichloropyridazine derivatives .
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Benzyloxy Substitution: The chlorine atoms at positions 3 and 6 are displaced by benzyloxy groups via reaction with benzyl alcohol in the presence of a base (e.g., potassium carbonate) .
This method aligns with strategies for synthesizing disubstituted pyridazines, where halogen atoms serve as leaving groups for nucleophilic aromatic substitution . Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), though specific spectral data for this compound remain unpublished.
Physicochemical and Drug-Likeness Properties
While experimental data for 3,6-bis(benzyloxy)pyridazine are sparse, its properties can be extrapolated from related pyridazines :
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Lipophilicity: The benzyloxy groups increase logP values, enhancing membrane permeability but potentially reducing aqueous solubility.
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Thermal Stability: Pyridazines with aryloxy substituents exhibit decomposition temperatures above 200°C, suggesting moderate thermal stability .
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Hydrogen Bonding: The pyridazine nitrogen atoms and ether oxygen atoms act as hydrogen bond acceptors, influencing interactions with biological targets .
Drug-likeness parameters (e.g., Lipinski’s Rule of Five) for this compound remain unvalidated, though its molecular weight (292.33 g/mol) and moderate polarity suggest favorable pharmacokinetic potential .
Applications in Materials Science
Pyridazine derivatives are employed in coordination polymers and metal-organic frameworks (MOFs) . For example, 3,6-bis(benzimidazol-1-yl)pyridazine forms Mn(II) and Ni(II) complexes with distinct magnetic properties (e.g., antiferromagnetic coupling) . While 3,6-bis(benzyloxy)pyridazine lacks coordinating benzimidazole groups, its ether linkages may facilitate interactions with alkali metals, suggesting utility in supramolecular chemistry.
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